Bienvenue dans la boutique en ligne BenchChem!

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Synthetic Chemistry Heterocyclic Building Blocks Cross-Coupling Reactions

Optimal core for ALK4/5/7 inhibitor libraries. The precise 4-position substitution on this rigid imidazole-benzodioxole scaffold (CAS 53848-04-7) ensures correct geometry for generating potent leads like SB-431542. Its distinct NH and C2/C5 sites enable regioselective functionalization unavailable with oxazole isosteres. Procure 95–98% purity to accelerate SAR studies in fibrosis and oncology research.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 53848-04-7
Cat. No. B1603393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzodioxol-5-yl)-1H-imidazole
CAS53848-04-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN=CN3
InChIInChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)3-7(1)8-4-11-5-12-8/h1-5H,6H2,(H,11,12)
InChIKeyLTACKSBIELGDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-1H-imidazole (CAS 53848-04-7) Procurement Specifications and Baseline Characterization


4-(1,3-Benzodioxol-5-yl)-1H-imidazole (CAS 53848-04-7), also cataloged as 5-(1,3-benzodioxol-5-yl)-1H-imidazole, is a fused heterocyclic building block with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . The structure comprises an imidazole ring directly substituted at the 4-position by a 1,3-benzodioxole (methylenedioxybenzene) moiety, creating a rigid planar scaffold with distinct hydrogen-bonding potential from the imidazole NH and the dioxole oxygens . This compound is commercially available as a research chemical with typical purity specifications of 95–98% and is supplied by multiple vendors for laboratory use . Its primary utility lies in serving as a core structural intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors, rather than as a standalone pharmacologically active agent [1].

Why Generic Substitution of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole with Structural Analogs Compromises Synthetic Utility


4-(1,3-Benzodioxol-5-yl)-1H-imidazole is not a drop-in replacement for other imidazole or benzodioxole derivatives in synthetic protocols. The specific 4-position substitution pattern dictates the geometry and electronic character of the heterocyclic core, which in turn governs its reactivity in cross-coupling, alkylation, and condensation reactions . Attempting to substitute a 2-substituted or N-substituted imidazole analog, or an oxazole isostere such as 4-(2H-1,3-benzodioxol-5-yl)-1,3-oxazole (which also erroneously appears under this CAS in some databases), will alter the regioselectivity of subsequent functionalization and the overall three-dimensional conformation of the final target molecule . In the context of building advanced leads like ALK5 inhibitors (e.g., SB-431542, SB-505124), the unsubstituted imidazole NH and the precise 4-aryl placement are essential for establishing the correct vector for the 2- and 5-position substituents that confer potency and selectivity [1].

Quantitative Differentiation of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole (CAS 53848-04-7) from Comparators


Regioisomeric Identity and Synthetic Fidelity vs. N-Substituted and 2-Substituted Imidazole Analogs

The target compound is defined by a 1H-imidazole ring with a 1,3-benzodioxol-5-yl substituent exclusively at the 4-position, leaving the 2-position, the 5-position, and the N1 hydrogen available for further regioselective derivatization. This is in direct contrast to analogs such as 1-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazole, which has an N1-substitution that blocks imidazole NH reactivity, or 2-[4-(1,3-benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine (SB-505124), which is fully elaborated at the 2-, 4-, and 5-positions . The unadorned nature of the target compound provides maximum synthetic versatility compared to pre-functionalized analogs. Purity specifications for commercial lots are consistently reported at 95% or 98%, providing a defined starting point for synthesis .

Synthetic Chemistry Heterocyclic Building Blocks Cross-Coupling Reactions

Heterocyclic Scaffold Differentiation: Imidazole vs. Oxazole Isostere in Commercial Availability

The target compound (C10H8N2O2, MW 188.18) is an imidazole, a π-excessive nitrogen heterocycle that functions as both a hydrogen bond donor and acceptor. It is structurally and electronically distinct from its oxazole isostere, 4-(2H-1,3-benzodioxol-5-yl)-1,3-oxazole (C10H7NO3, MW 189.17), which appears incorrectly under the same CAS 53848-04-7 in certain vendor databases . The imidazole NH is a critical pharmacophore for ATP-mimetic kinase inhibition, engaging the hinge region of kinases, whereas the oxazole lacks this donor capacity. In the development of ALK5 inhibitors like SB-431542, the imidazole core was specifically selected and demonstrated an IC50 of 94 nM against ALK5, validating the imidazole scaffold's essential role .

Medicinal Chemistry Bioisosteres Kinase Inhibitors

Structural Role in Potent Kinase Inhibition: Comparison of Scaffold Contributions to ALK5 Activity

The 4-(1,3-benzodioxol-5-yl)-1H-imidazole core is a critical component of two well-characterized ALK5 inhibitors: SB-431542 and SB-505124. Quantitative SAR data reveals that the benzodioxole-imidazole substructure is a key determinant of potency. SB-431542, which contains this core, inhibits ALK5 with an IC50 of 94 nM . Its structural analog SB-505124, which incorporates the same core but with a different substitution pattern, achieves an IC50 of 47 nM for ALK5 . While the target compound (53848-04-7) itself lacks direct reported activity, its value is derived from its proven ability to serve as the foundational intermediate for generating these potent molecules, which is a capability not shared by simpler imidazole building blocks lacking the benzodioxole moiety or by alternative heterocyclic cores.

Kinase Inhibition TGF-β Signaling Structure-Activity Relationship

Validated Application Scenarios for 4-(1,3-Benzodioxol-5-yl)-1H-imidazole (CAS 53848-04-7) in Scientific Procurement


Medicinal Chemistry: Synthesis of ALK5/TGF-βRI Kinase Inhibitor Libraries

This compound is the optimal starting material for generating focused libraries of ALK4/5/7 kinase inhibitors. As demonstrated in Section 3, the benzodioxole-imidazole core is the pharmacophoric foundation for potent inhibitors such as SB-431542 (ALK5 IC50 = 94 nM) and SB-505124 (ALK5 IC50 = 47 nM) [1]. Using the unsubstituted 4-(1,3-benzodioxol-5-yl)-1H-imidazole allows for sequential, regioselective functionalization at N1, C2, and C5 to rapidly explore chemical space and optimize potency and selectivity against the TGF-β signaling pathway.

Synthetic Methodology Development: Regioselective Imidazole Derivatization

The compound's three available reactive sites (N1, C2, C5) make it an ideal substrate for developing and validating new synthetic methodologies for heterocyclic functionalization. Its well-defined purity (95–98%) and commercial availability from multiple vendors ensure reproducible starting material quality for investigating novel cross-coupling, N-alkylation, or C–H activation protocols on the imidazole scaffold .

Structure-Activity Relationship (SAR) Studies: Defining the Role of the 1,3-Benzodioxole Moiety

For research groups investigating the contribution of the methylenedioxybenzene ring to target binding or physicochemical properties, this compound serves as the definitive core. Its structural distinction from oxazole isosteres (which share the same CAS in some databases) ensures that SAR interpretations are based on the correct imidazole scaffold, preventing erroneous conclusions that could arise from using the incorrect heterocycle .

Chemical Biology: Development of Novel TGF-β Pathway Probes

Given the central role of TGF-β signaling in fibrosis, oncology, and immunology, there is sustained demand for new chemical probes. This building block provides a direct entry point for synthesizing next-generation ALK inhibitors with potentially improved selectivity windows or pharmacokinetic properties compared to existing tool compounds, leveraging the established activity of the benzodioxole-imidazole scaffold as a starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.